molecular formula C10H19NS2 B13331265 N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine

N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B13331265
M. Wt: 217.4 g/mol
InChI Key: XXJZCMOHQYFZIX-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a tetrahydrothiopyran ring fused with a thietane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran derivatives with thietane precursors. One common method includes the use of intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, followed by cyclization using sodium hydrosulfide in a carbonate buffer solution . This method ensures high yield and stereoselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or thioethers.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halides and alkylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to increased intracellular levels of this signaling molecule. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, potentially reducing the formation of amyloid plaques associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2H-thiopyran-4-amine
  • Tetrahydro-4H-thiopyran-4-one
  • 4-Aminotetrahydropyran

Uniqueness

N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19NS2

Molecular Weight

217.4 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)thian-4-amine

InChI

InChI=1S/C10H19NS2/c1-10(2)9(7-13-10)11-8-3-5-12-6-4-8/h8-9,11H,3-7H2,1-2H3

InChI Key

XXJZCMOHQYFZIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2CCSCC2)C

Origin of Product

United States

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